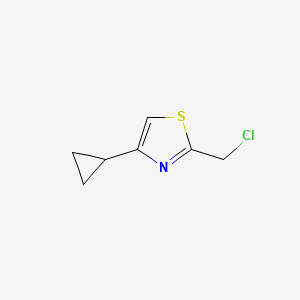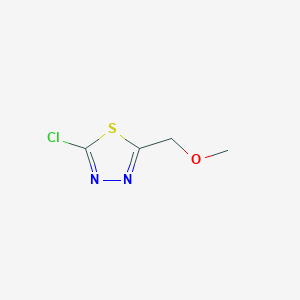![molecular formula C26H27Br2NO B1429049 3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole CAS No. 946491-48-1](/img/structure/B1429049.png)
3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole
Descripción general
Descripción
“3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole” is a chemical compound with the molecular formula C26H27Br2NO . It is also known as Br2-EHBC. It has gained significant interest among researchers due to its unique chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole unit with two bromine atoms at the 3 and 6 positions and a phenyl ring attached at the 9 position. The phenyl ring is further substituted with an ethylhexyl ether group .Chemical Reactions Analysis
The bromo-substituents enable this compound to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . The melting point is 59 °C .Aplicaciones Científicas De Investigación
Subheading: Enhanced Photophysical Properties and OLED Applications
3,6-Dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole derivatives are known for their photophysical properties. The introduction of electron-withdrawing groups to the phenyl substituents of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives has been observed to cause considerable red shifts in both absorption and emission maxima. Specifically, these shifts have been utilized in the development of organic light-emitting diodes (OLEDs). The materials with formylphenyl substitution displayed pure blue emissions, demonstrating their practical applicability in OLED technology (Kremser et al., 2008).
Synthesis and Polymer Properties
Subheading: Monomer Synthesis and Electrochromic Polymer Applications
The synthesis of monomers such as 3,6-dibromo-(N-phenyl)carbazole with different substituent groups has led to the development of novel polymers with high coloration efficiency and stability, indicating their potential application in electrochromic materials. These polymers exhibit good solubility, film-forming ability, and thermal stability, making them suitable for application in devices like smart windows or displays (Zhang et al., 2019).
Subheading: Formation of Macrocycles in Polymer Synthesis
During the polymerization of 3,6-dibromo-9-(2-ethylhexyl)carbazole, the formation of cyclic oligomers and macrocycles has been observed. These structures are critical in the synthesis of high molecular weight poly(N-alkyl-3,6-carbazole)s. The resulting polymers are known for their thermal stability, weak blue fluorescence, and electrochemical stability, indicating their potential in various electronic applications (Ostrauskaite & Strohriegl, 2003).
Electrochromic and Photorefractive Properties
Subheading: Electrochromic and Photorefractive Applications
The synthesis of donor-acceptor type monomers and the introduction of different acceptor groups has led to polymers with well-defined oxidation and reduction processes. These polymers exhibit color changes upon oxidation and possess good optical contrast and switching time. Furthermore, the introduction of specific copolymers can induce multiple color changes under different potentials, enhancing their application in electrochromic devices and displays (Hu et al., 2013).
Additionally, certain carbazole-based molecules have been synthesized for photorefractive applications, forming organic glass with low transition temperatures. These molecules exhibit distinct photoconductivity and optical nonlinearity, indicating their utility in photorefractive devices. The introduction of specific dopants can significantly enhance the photorefractive properties, as observed in the net gain and diffraction efficiency of these materials (Sohn et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
3,6-dibromo-9-[4-(2-ethylhexoxy)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2NO/c1-3-5-6-18(4-2)17-30-22-11-9-21(10-12-22)29-25-13-7-19(27)15-23(25)24-16-20(28)8-14-26(24)29/h7-16,18H,3-6,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVALSRGHGNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946491-48-1 | |
| Record name | 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)






